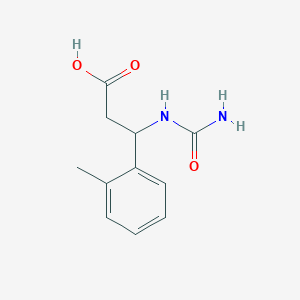
3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid
Descripción general
Descripción
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopy.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Anti-Inflammatory Activities
Research on compounds related to 3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid, such as phenolic compounds isolated from the leaves of Eucommia ulmoides Oliv., has shown potential anti-inflammatory activities. These compounds were tested for their inhibitory effect on LPS-induced NO production in macrophage cells, demonstrating modest activities (Ren et al., 2021).
Organometallic Chemistry Applications
In organometallic chemistry, derivatives of 3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid have been synthesized and characterized, such as planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives. These compounds are explored for their potential in medicinal organometallic chemistry, offering novel structures for drug development (Patra, Merz, & Metzler‐Nolte, 2012).
Chromatographic Enantioseparation
The compound has been studied in the context of enantioseparation, a technique important in producing enantiomerically pure substances. Specifically, its isomers have been successfully enantioseparated by countercurrent chromatography, demonstrating the compound's relevance in analytical chemistry (Jin, Bao, Sun, & Tong, 2020).
Synthetic Chemistry
In synthetic chemistry, 3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid analogs have been synthesized for various applications. For example, in the synthesis of bioorganometallics based on the antibiotic platensimycin lead structure, demonstrating the versatility of this compound in drug synthesis (Asada et al., 2010).
Biological Applications
Several studies have explored the biological applications of compounds structurally similar to 3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid. This includes the synthesis of tri- and diorganotin(IV) derivatives for potential antibacterial applications (Mahmood, Ali, & Bhatti, 2004).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies.
Please consult a chemistry professional or database for specific information about this compound. If you’re working in a lab, always follow safety guidelines when handling chemicals.
Propiedades
IUPAC Name |
3-(carbamoylamino)-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7-4-2-3-5-8(7)9(6-10(14)15)13-11(12)16/h2-5,9H,6H2,1H3,(H,14,15)(H3,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGHAYFBBUXGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416647.png)
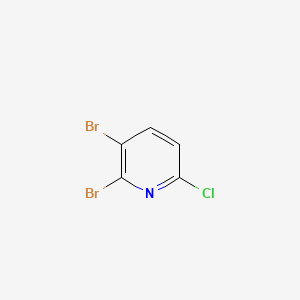
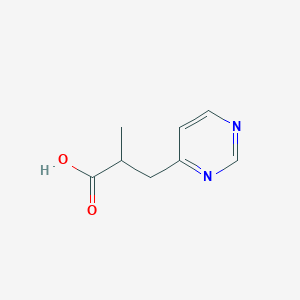
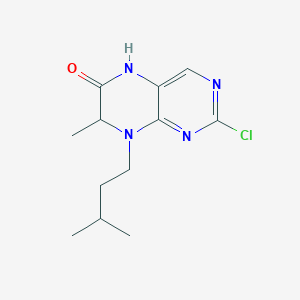
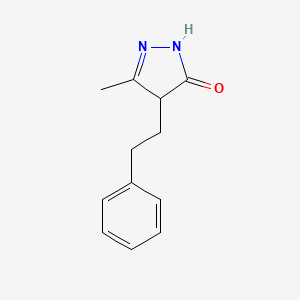
![1-[(5-Phenylthien-2-yl)methyl]piperazine](/img/structure/B1416652.png)
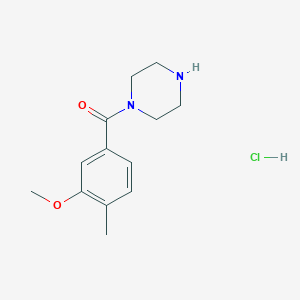
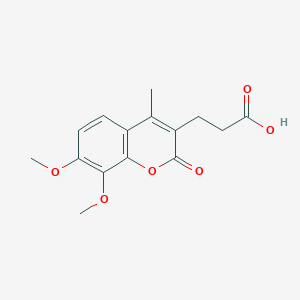
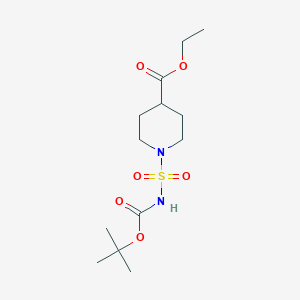
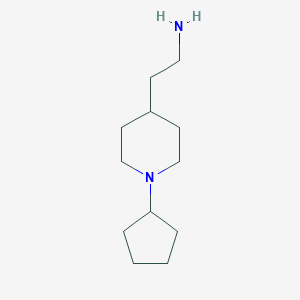
![(3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1416662.png)
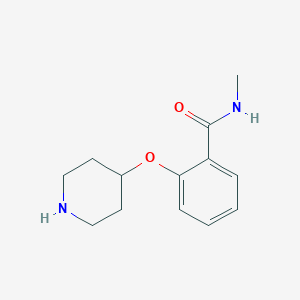
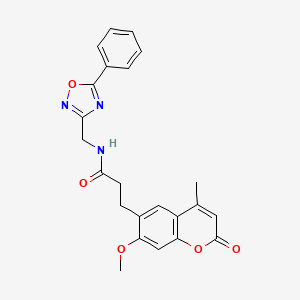
![1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone](/img/structure/B1416669.png)